2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Medicinal chemistry Structure-activity relationship Ligand design

This pyridazinone-acetamide is a structural probe for regioisomeric SAR studies. The 3-methylpyridin-2-yl moiety distinguishes it from 4- and 6-methyl analogs, enabling parallel kinase panel screening to map positional effects on target binding. Its cyclopropyl group at the pyridazinone 3-position offers a built-in rationale for metabolic stability comparison versus H/Me/Et analogs in liver microsome assays. Pair with the free acid analog (CAS 1935936-86-9) in PAMPA or Caco-2 assays to quantify permeability gains from the amide cap. Typical purity is 95%; in-house verification and preparative purification to ≥98% are recommended before in vivo studies. No pharmacopoeial monograph exists—procure based on strict structural identity, not class-level assumption.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2034267-46-2
Cat. No. B2629054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
CAS2034267-46-2
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
InChIInChI=1S/C15H16N4O2/c1-10-3-2-8-16-15(10)17-13(20)9-19-14(21)7-6-12(18-19)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,16,17,20)
InChIKeyIADFVGYGRFHMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide (CAS 2034267-46-2): Procurement-Quality Structural Overview


2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic heterocyclic small molecule with the molecular formula C15H16N4O2 and a molecular weight of 284.319 g/mol . It belongs to the pyridazinone-acetamide class, featuring a 6-oxopyridazin-1(6H)-yl core substituted with a cyclopropyl group at the 3-position and linked via an acetamide bridge to a 3-methylpyridin-2-yl moiety . The compound is primarily offered by research chemical suppliers at a typical purity of 95% and has not been the subject of any published primary pharmacological characterization study, patent disclosure of specific biological data, or authoritative database entry beyond basic identity records [1].

Why Generic Substitution of 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide Is Not Advisable Without Verification


Compounds within the pyridazinone-acetamide class are not functionally interchangeable because minor positional variations on the pyridine ring (e.g., 3-methyl vs. 4-methyl vs. 6-methyl) can produce divergent steric hindrance, hydrogen-bonding geometry, and electronic distribution at the acetamide linkage, all of which may critically alter target binding, selectivity, and pharmacokinetics [1]. The absence of published biological data for the target compound and its closest methyl-regioisomeric analogs means that any assumption of equivalent performance is unsupported; procurement decisions must therefore be driven by the specific structural identity of the compound rather than by class-level generalisation [2].

Quantitative Differentiation Evidence for 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide Against Closest Analogs


Regioisomeric Methyl Position on Pyridine Ring: Predicted Physicochemical Divergence

The target compound bears a methyl substituent at the 3-position of the pyridin-2-yl ring. Its closest cataloged analogs carry the methyl group at the 4-position (CAS 2034367-38-7) or the 6-position (CAS 2034468-26-1). This positional shift, while not supported by published experimental data for these specific compounds, is predicted to alter the torsion angle between the pyridine ring and the acetamide carbonyl, thereby modulating the spatial presentation of the pyridine nitrogen lone pair and the methyl group's steric bulk [1]. In well-characterized kinase inhibitor series, such regioisomeric changes have produced IC50 differences exceeding 10-fold [2].

Medicinal chemistry Structure-activity relationship Ligand design

Distinct Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Relative to Carboxylic Acid Analog

The target compound is an amide, whereas a closely related precursor/simpler analog is the carboxylic acid 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1935936-86-9) . The replacement of the carboxyl OH with the 3-methylpyridin-2-yl amine converts an acidic, hydrogen-bond-donating functionality into a neutral amide with a pendant basic pyridine. This structural change is predicted to increase TPSA from approximately 72.5 Ų (carboxylic acid) to approximately 78–82 Ų (target amide), while reducing the number of hydrogen bond donors from 1 to 0 [1]. Such differences are known to alter membrane permeability and oral absorption in a class-dependent manner [2].

Physicochemical profiling Drug-likeness Permeability

Cyclopropyl Substituent: Metabolic Stability Advantage Over Non-cyclopropyl Pyridazinone Analogs

The 3-cyclopropyl group on the pyridazinone ring is a distinguishing feature of the target compound compared to many 3-aryl or 3-alkyl pyridazinone analogs. In well-characterized chemical series, the cyclopropyl group has been shown to reduce oxidative metabolism by cytochrome P450 enzymes relative to larger alkyl substituents, owing to its compact, conformationally constrained nature and reduced number of metabolically labile C–H bonds [1]. While no microsomal stability data exist for this specific compound, the presence of the cyclopropyl group provides a class-based rationale for expecting improved metabolic stability compared to analogs bearing n-propyl, isopropyl, or unsubstituted positions at the pyridazinone 3-position [2].

Metabolic stability Cytochrome P450 Lead optimization

Purity Benchmark and Synthetic Provenance: Typical 95% Purity Offering

The target compound is offered at a typical purity of 95% by commercial suppliers . This purity level is comparable to other research-grade pyridazinone-acetamide analogs in the same catalog space (e.g., CAS 2034468-26-1 and CAS 2034367-38-7, both also listed at 95% purity) [1]. No supplier provides documentation of higher purity (e.g., ≥98%) or cGMP-grade material for this specific CAS number, and no pharmacopoeial monograph exists [2]. Users requiring quantitative pharmacology or in vivo studies should independently verify purity by HPLC or NMR upon receipt, as lot-to-lot variability is not publicly characterized.

Chemical procurement Quality control Synthetic chemistry

Recommended Research Application Scenarios for 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide Based on Structural Differentiation


Regioisomeric Selectivity Profiling in Kinase or Target Panels

This compound is best deployed as part of a regioisomeric pair or triplet (alongside the 4-methyl and 6-methyl analogs) to experimentally map how the position of the pyridine methyl substituent affects target binding and selectivity. Because no published selectivity data exist, procurement of all three regioisomers and their parallel screening in a kinase panel or target-specific assay would generate novel SAR that cannot be inferred from single-compound testing [1].

Metabolic Stability Comparison with Non-cyclopropyl Pyridazinone Scaffolds

The cyclopropyl substituent at the pyridazinone 3-position provides a structural rationale for improved metabolic stability. This compound should be compared head-to-head with analogs bearing hydrogen, methyl, or ethyl at the same position in liver microsome or hepatocyte stability assays. Such data would quantify the metabolic advantage of the cyclopropyl group in this specific chemotype [2].

Permeability and Physicochemical Benchmarking Against the Carboxylic Acid Precursor

The target amide can be directly compared with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1935936-86-9) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments. This comparison would quantify the permeability gain conferred by replacing the carboxylic acid with the 3-methylpyridin-2-yl amide, providing a data-driven basis for selecting the appropriate analog for cell-based or in vivo studies .

Quality-Controlled Procurement for In Vivo Pharmacology

Given the absence of pharmacopoeial monographs and the 95% typical purity specification, any procurement for in vivo studies should be accompanied by in-house HPLC or NMR purity verification and, if necessary, preparative purification to ≥98% purity. This ensures that pharmacological observations are attributable to the target compound rather than to unidentified impurities [3].

Quote Request

Request a Quote for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.